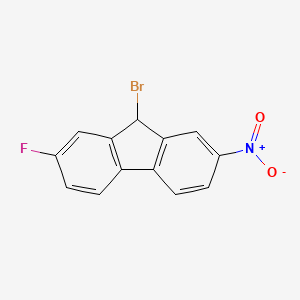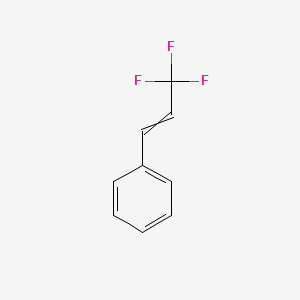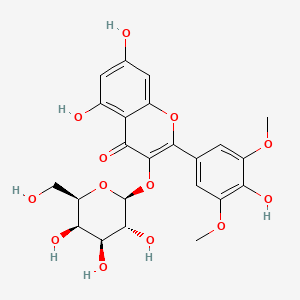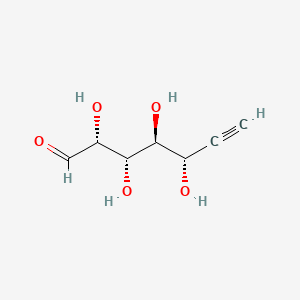
(2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal is an organic compound characterized by its unique structure, which includes four hydroxyl groups and an alkyne functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of L-ribose as a chiral building block. The process includes the conversion of L-ribose to a corresponding iodo derivative, followed by reductive cleavage and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride for converting hydroxyl groups to chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of (2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal involves its interaction with various molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with enzymes and receptors, influencing their activity. The alkyne group can participate in click chemistry reactions, making it a versatile tool in chemical biology .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal: This compound has a similar structure but lacks the alkyne group, making it less reactive in certain chemical reactions.
(2R,3S,4S,5S)-2,3,4,5-Tetrafluorohexane: This fluorinated analogue has different chemical properties due to the presence of fluorine atoms.
Uniqueness
The presence of both hydroxyl groups and an alkyne functional group in (2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal makes it unique. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C7H10O5 |
|---|---|
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
(2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhept-6-ynal |
InChI |
InChI=1S/C7H10O5/c1-2-4(9)6(11)7(12)5(10)3-8/h1,3-7,9-12H/t4-,5-,6-,7+/m0/s1 |
InChI-Schlüssel |
PQYHJGFGNXIGIO-ZTYPAOSTSA-N |
Isomerische SMILES |
C#C[C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O |
Kanonische SMILES |
C#CC(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





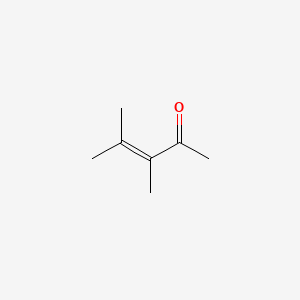
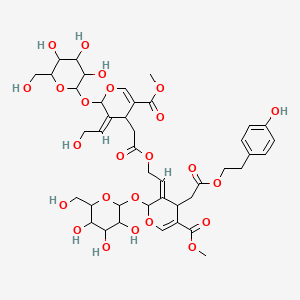
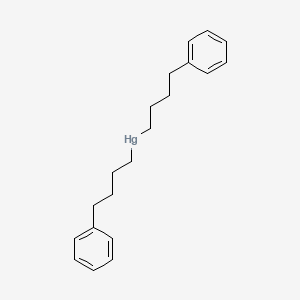
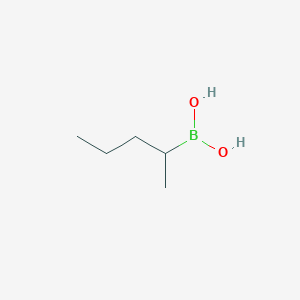
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)
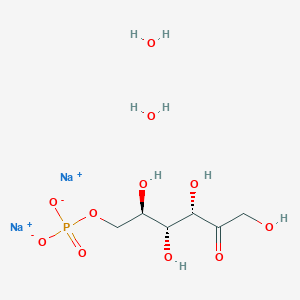
![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
